![molecular formula C15H18N4O4S2 B2696000 methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate CAS No. 2176270-78-1](/img/structure/B2696000.png)

methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

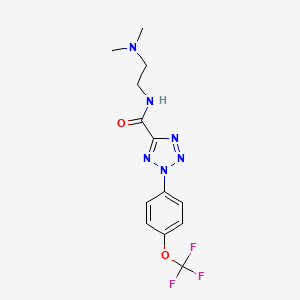

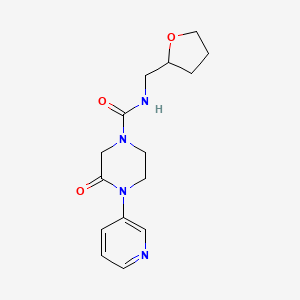

Methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H18N4O4S2 and its molecular weight is 382.45. The purity is usually 95%.

BenchChem offers high-quality methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate, focusing on six unique applications:

Pharmaceutical Development

Methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate: is a compound of interest in pharmaceutical research due to its potential therapeutic properties. The presence of the 1,2,3-triazole moiety is known for its stability and bioactivity, making it a valuable scaffold in drug design. This compound could be explored for its potential as an antimicrobial, anticancer, or antiviral agent .

Organic Synthesis

The compound’s unique structure, featuring a triazole ring and a thiophene moiety, makes it a versatile intermediate in organic synthesis. It can be used to create more complex molecules through various chemical reactions, such as cycloadditions and cross-couplings. This versatility is particularly valuable in the synthesis of new materials and pharmaceuticals .

Material Science

In material science, methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate can be utilized in the development of novel polymers and nanomaterials. The triazole ring’s ability to form strong hydrogen bonds and its aromatic nature contribute to the stability and functionality of these materials. Potential applications include the creation of conductive polymers and advanced coatings .

Bioconjugation

The compound’s structure allows it to be used in bioconjugation techniques, where it can be linked to biomolecules such as proteins, peptides, or nucleic acids. This application is crucial in the development of targeted drug delivery systems and diagnostic tools. The triazole ring’s stability and ability to participate in click chemistry reactions make it an ideal candidate for these applications .

Chemical Biology

In chemical biology, methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate can be used as a probe to study biological processes. Its ability to form stable conjugates with biomolecules allows researchers to track and analyze cellular functions, protein interactions, and metabolic pathways. This application is essential for understanding disease mechanisms and developing new therapeutic strategies .

Fluorescent Imaging

The compound’s structural features can be exploited in the development of fluorescent probes for imaging applications. The triazole and thiophene rings can be modified to enhance their fluorescent properties, making them useful in bioimaging and diagnostic applications. These fluorescent probes can help visualize cellular structures and monitor biological processes in real-time .

Agrochemicals

In the field of agrochemicals, methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate can be explored for its potential as a pesticide or herbicide. The compound’s bioactive triazole ring can be optimized to target specific pests or weeds, providing an effective and environmentally friendly solution for crop protection .

Corrosion Inhibitors

The compound can also be investigated for its use as a corrosion inhibitor, particularly for metals such as copper alloys. The triazole ring’s ability to form stable complexes with metal ions can help protect metal surfaces from corrosion, extending the lifespan of industrial equipment and infrastructure .

These applications highlight the versatility and potential of methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate in various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Wirkmechanismus

Target of action

Compounds containing a 1,2,3-triazole moiety are known to exhibit various biological activities. They can interact with different biological targets such as enzymes and receptors, depending on their specific structure and functional groups .

Mode of action

The 1,2,3-triazole ring in “methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate” could potentially form hydrogen bonds with its biological target, leading to changes in the target’s function .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size can influence its absorption, distribution, metabolism, and excretion (ADME). For instance, the compound’s solubility might be influenced by the presence of the sulfonyl and carboxylate groups .

Result of action

The molecular and cellular effects of “methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate” would depend on its specific targets and mode of action. Some triazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the stability of the compound might be affected by storage conditions .

Eigenschaften

IUPAC Name |

methyl 3-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S2/c1-23-15(20)14-13(4-7-24-14)25(21,22)19-10-2-3-11(19)9-12(8-10)18-6-5-16-17-18/h4-7,10-12H,2-3,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFSZGVZTVWMEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2695932.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2695937.png)